Cas no 1135137-76-6 (2-(Propyn-1-yl)indene)

2-(Propyn-1-yl)indene 化学的及び物理的性質
名前と識別子
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- 2-(Propyn-1-yl)indene
- 1H-Indene, 2-(1-propyn-1-yl)-
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- インチ: 1S/C12H10/c1-2-5-10-8-11-6-3-4-7-12(11)9-10/h3-4,6-8H,9H2,1H3
- InChIKey: WITXHZUHQUOFMF-UHFFFAOYSA-N
- ほほえんだ: C12C=CC=CC=1C=C(C#CC)C2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 258
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 0
2-(Propyn-1-yl)indene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB541869-10 mg |
2-(Propyn-1-yl)indene; . |
1135137-76-6 | 10mg |
€182.60 | 2023-06-14 | ||
abcr | AB541869-25 mg |
2-(Propyn-1-yl)indene; . |
1135137-76-6 | 25mg |
€332.20 | 2023-06-14 | ||
abcr | AB541869-10mg |
2-(Propyn-1-yl)indene; . |
1135137-76-6 | 10mg |
€182.60 | 2025-02-21 | ||
abcr | AB541869-25mg |
2-(Propyn-1-yl)indene; . |
1135137-76-6 | 25mg |
€332.20 | 2025-02-21 |
2-(Propyn-1-yl)indene 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
2-(Propyn-1-yl)indeneに関する追加情報
Recent Advances in the Study of 2-(Propyn-1-yl)indene (CAS: 1135137-76-6) in Chemical Biology and Pharmaceutical Research
The compound 2-(Propyn-1-yl)indene (CAS: 1135137-76-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 2-(Propyn-1-yl)indene as a versatile building block in organic synthesis. Its propynyl group and indene core make it an attractive candidate for click chemistry applications, particularly in the development of novel bioconjugates and probes for biological systems. Researchers have successfully utilized this compound in the synthesis of complex molecules with potential anticancer and anti-inflammatory properties.
In the realm of drug discovery, 2-(Propyn-1-yl)indene has shown promising results as a scaffold for the development of small molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in targeting specific protein-protein interactions involved in cancer progression. The compound's ability to modulate these interactions suggests its potential as a lead compound for the development of novel anticancer therapies.
The pharmacokinetic properties of 2-(Propyn-1-yl)indene derivatives have also been a focus of recent research. Investigations into their absorption, distribution, metabolism, and excretion (ADME) profiles have revealed favorable characteristics for drug development. Notably, modifications to the propynyl moiety have been shown to significantly influence the compound's bioavailability and target specificity.
From a mechanistic perspective, studies have elucidated the molecular interactions of 2-(Propyn-1-yl)indene with various biological targets. X-ray crystallography and molecular docking simulations have provided insights into its binding modes, particularly with enzymes involved in inflammatory pathways. These findings have opened new avenues for the rational design of more potent and selective derivatives.
In the field of chemical biology, researchers have employed 2-(Propyn-1-yl)indene as a molecular probe to study biological processes. Its fluorescent properties, when appropriately modified, have enabled real-time monitoring of cellular events. This application has proven particularly valuable in studying intracellular signaling pathways and protein trafficking.
The safety profile of 2-(Propyn-1-yl)indene and its derivatives has been another area of active investigation. Recent toxicological studies have established preliminary safety parameters, though further research is needed to fully characterize its potential side effects and therapeutic window. These studies are crucial for advancing the compound through the drug development pipeline.
Looking forward, the versatility of 2-(Propyn-1-yl)indene suggests numerous potential applications in pharmaceutical development. Current research directions include exploring its use in combination therapies, developing targeted delivery systems, and investigating its potential in treating neurological disorders. The compound's unique chemical properties continue to make it a valuable tool for both basic research and applied pharmaceutical development.
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